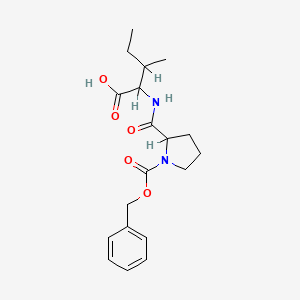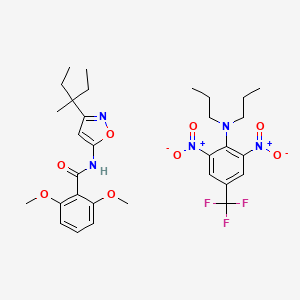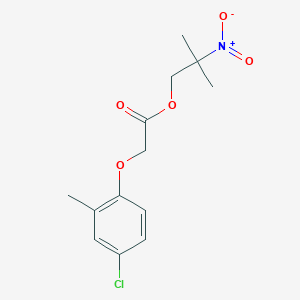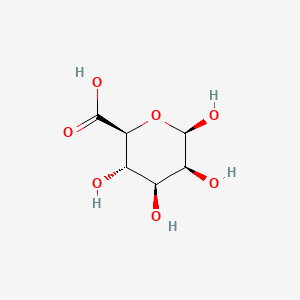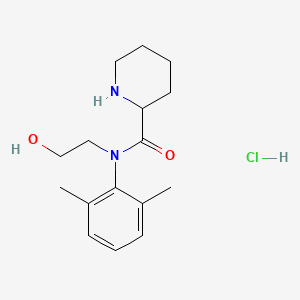
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its piperidine ring, carboxamide group, and the presence of both dimethylphenyl and hydroxyethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents such as carboxylic acids or their derivatives.
Attachment of Dimethylphenyl and Hydroxyethyl Groups: These substituents are introduced through substitution reactions, where the piperidine ring is functionalized with the desired groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide may be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a ligand or inhibitor in studies involving enzyme interactions or receptor binding.
Medicine
Industry
The compound may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- involves its interaction with molecular targets such as enzymes or receptors. The presence of the hydroxyethyl group may facilitate hydrogen bonding, while the aromatic ring can engage in π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-methyl-, monohydrochloride: Similar structure but with a methyl group instead of hydroxyethyl.
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-, monohydrochloride: Similar structure but with a methoxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- distinguishes it from similar compounds, potentially enhancing its solubility and reactivity.
Propiedades
Número CAS |
86797-92-4 |
|---|---|
Fórmula molecular |
C16H25ClN2O2 |
Peso molecular |
312.83 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)18(10-11-19)16(20)14-8-3-4-9-17-14;/h5-7,14,17,19H,3-4,8-11H2,1-2H3;1H |
Clave InChI |
LIJSEUXIAKMUEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CCO)C(=O)C2CCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
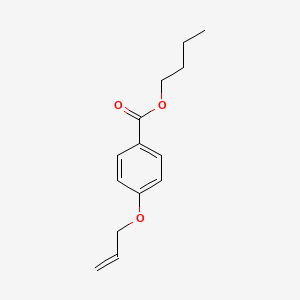
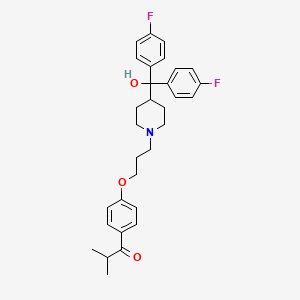
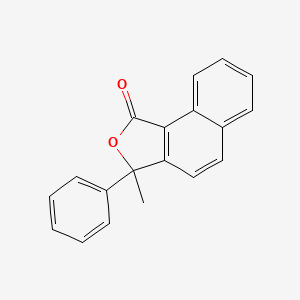
![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

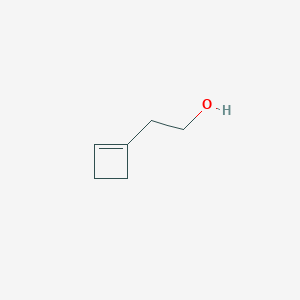
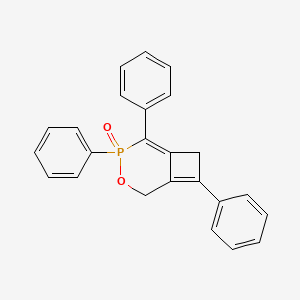
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

